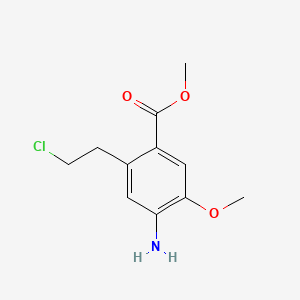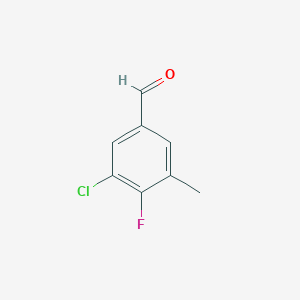
3-Chloro-4-fluoro-5-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-5-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-methylbenzaldehyde typically involves the halogenation of 4-methylbenzaldehyde followed by selective substitution reactions. One common method includes:
Halogenation: Starting with 4-methylbenzaldehyde, chlorine and fluorine atoms are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Reaction Conditions: The reactions are usually carried out in the presence of catalysts such as iron(III) chloride for chlorination and silver fluoride for fluorination. The reaction temperature and solvent choice (e.g., acetonitrile) are crucial for achieving high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the overall efficiency.
化学反応の分析
Types of Reactions
3-Chloro-4-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-fluoro-5-methylbenzoic acid.
Reduction: 3-Chloro-4-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-fluoro-5-methylbenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with other molecules, potentially affecting enzyme activity and binding affinity.
類似化合物との比較
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar in structure but with a trifluoromethyl group instead of a methyl group.
3-Fluoro-4-methylbenzaldehyde: Lacks the chlorine atom but has similar reactivity.
4-Chloro-3-fluoro-5-methylbenzaldehyde: Positional isomer with chlorine and fluorine atoms in different positions.
Uniqueness
3-Chloro-4-fluoro-5-methylbenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The combination of chlorine, fluorine, and methyl groups on the benzene ring provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C8H6ClFO |
|---|---|
分子量 |
172.58 g/mol |
IUPAC名 |
3-chloro-4-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3 |
InChIキー |
XNWIUMFSLQGKGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


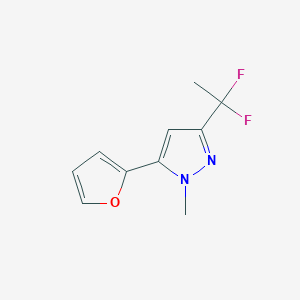

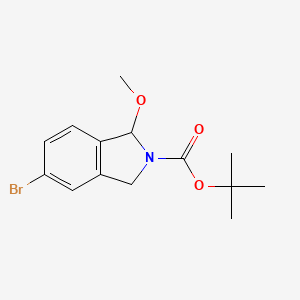
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
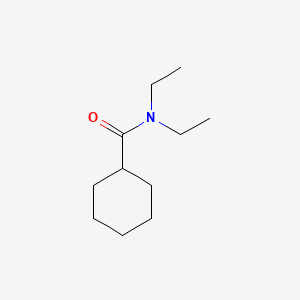
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
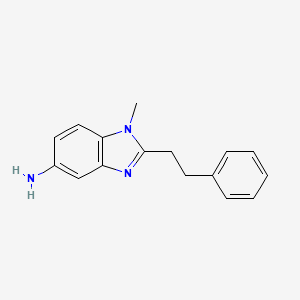
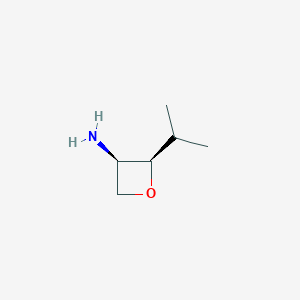
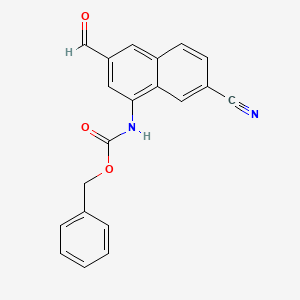
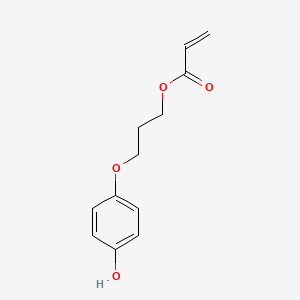

![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)
